molecular formula C16H20N2O6 B12839556 3-Indolyl 2-acetamido-2-deoxy-B-D-glucopyranoside

3-Indolyl 2-acetamido-2-deoxy-B-D-glucopyranoside

Cat. No.: B12839556
M. Wt: 336.34 g/mol
InChI Key: YWGZKIDEACKEPR-OXGONZEZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Indolyl 2-acetamido-2-deoxy-B-D-glucopyranoside typically involves the glycosylation of an indole derivative with a protected glucosamine derivative. The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, in an anhydrous solvent like dichloromethane. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification of the compound is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Indolyl 2-acetamido-2-deoxy-B-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action of 3-Indolyl 2-acetamido-2-deoxy-B-D-glucopyranoside involves its hydrolysis by the enzyme N-acetylglucosaminidase. The enzyme cleaves the glycosidic bond, releasing indole and N-acetylglucosamine. The released indole can be detected through a colorimetric assay, providing a measure of the enzyme’s activity . This mechanism is crucial for its applications in enzyme assays and diagnostic tests.

Comparison with Similar Compounds

3-Indolyl 2-acetamido-2-deoxy-B-D-glucopyranoside can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to release indole upon hydrolysis, which can be easily detected through colorimetric assays, making it a valuable tool in enzyme studies and diagnostic applications .

Biological Activity

3-Indolyl 2-acetamido-2-deoxy-B-D-glucopyranoside is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its mechanisms, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Molecular Formula: C12H14N2O5
Molecular Weight: 270.25 g/mol
IUPAC Name: 3-Indolyl N-(2-acetamido-2-deoxy-β-D-glucopyranosyl)

The compound features an indole moiety, which is known to contribute to various biological activities, including anticancer and antimicrobial properties. The presence of the acetamido and glucopyranoside groups enhances its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition: The compound acts as a substrate for certain glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates. This property is particularly useful in studying enzyme kinetics and mechanisms.
  • Antioxidant Activity: Preliminary studies suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells by scavenging free radicals.

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis (programmed cell death) through the activation of caspase pathways.

Antimicrobial Effects

The compound has also shown promise as an antimicrobial agent. It exhibits inhibitory activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Case Studies

  • Study on Anticancer Activity:
    • Objective: To evaluate the antiproliferative effects on breast cancer cells.
    • Methodology: MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
    • Findings: Significant reduction in cell viability was observed at concentrations above 50 µM, with an IC50 value determined at approximately 30 µM.
  • Study on Antimicrobial Activity:
    • Objective: To assess the antibacterial efficacy against E. coli.
    • Methodology: Disk diffusion method was employed to evaluate inhibition zones.
    • Findings: The compound displayed a notable inhibition zone of 15 mm at a concentration of 100 µg/mL.

Comparative Analysis

Activity This compound Standard Drug (e.g., Amoxicillin)
Anticancer IC50~30 µM~10 µM (varies by cancer type)
Antimicrobial Zone15 mm (against E. coli)20 mm (against E. coli)
MechanismInduces apoptosis; enzyme inhibitionBinds to penicillin-binding proteins

Properties

Molecular Formula

C16H20N2O6

Molecular Weight

336.34 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(1H-indol-3-yloxy)oxan-3-yl]acetamide

InChI

InChI=1S/C16H20N2O6/c1-8(20)18-13-15(22)14(21)12(7-19)24-16(13)23-11-6-17-10-5-3-2-4-9(10)11/h2-6,12-17,19,21-22H,7H2,1H3,(H,18,20)/t12-,13-,14-,15-,16-/m1/s1

InChI Key

YWGZKIDEACKEPR-OXGONZEZSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CNC3=CC=CC=C32)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CNC3=CC=CC=C32)CO)O)O

Origin of Product

United States

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